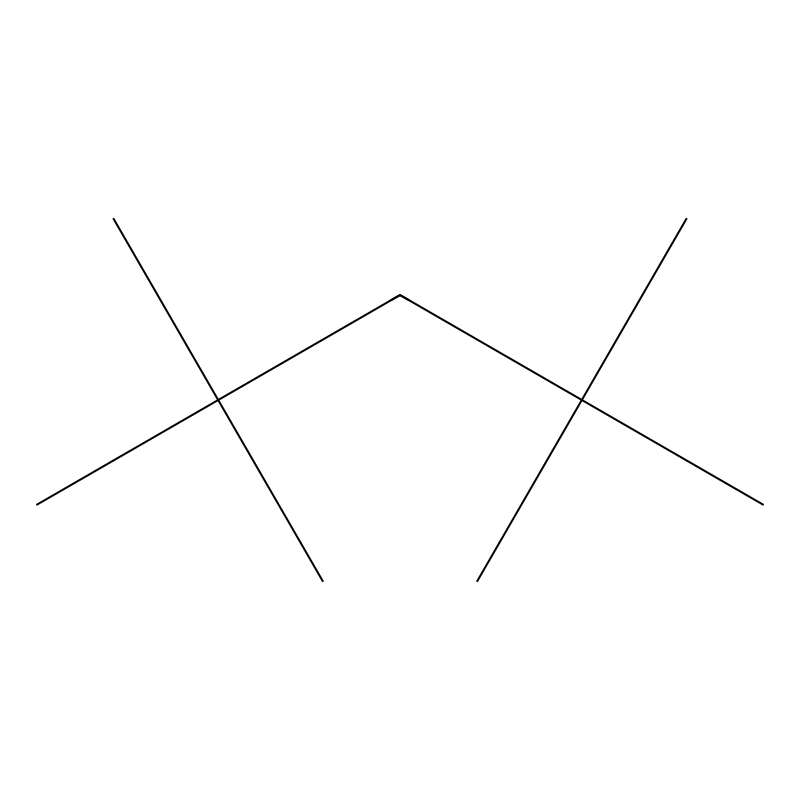2,2,4,4-Tetramethylpentane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Solvent:
Due to its non-polar nature and relatively high boiling point (around 126 °C), 2,2,4,4-TMP can be used as a solvent in various scientific experiments. It is particularly useful for dissolving non-polar materials, such as fats, oils, and some types of polymers []. This makes it suitable for applications like:
- Extraction of organic compounds: Researchers can utilize 2,2,4,4-TMP to extract organic compounds from biological samples, environmental matrices, or other sources [].
- Synthesis of organic materials: It can be employed as a solvent for the synthesis of various organic materials, including polymers, pharmaceuticals, and other organic compounds.
Reference Compound:
,2,4,4-TMP's well-defined structure and properties make it a valuable reference compound in various analytical techniques. For example:
- Gas chromatography (GC): This technique separates and identifies different components in a mixture based on their interaction with a stationary phase. 2,2,4,4-TMP can be used as a reference standard in GC analysis to identify and quantify other alkanes or similar compounds present in the sample.
- Nuclear magnetic resonance (NMR) spectroscopy: NMR spectroscopy provides information about the structure and environment of molecules. 2,2,4,4-TMP can serve as a reference compound in NMR studies due to its well-defined chemical shifts, allowing researchers to compare and interpret the spectra of other molecules.
Research on its Properties:
Limited research has investigated the specific properties of 2,2,4,4-TMP. Some studies have explored:
- Thermodynamic properties: Researchers have measured the heat of combustion, heat capacity, and other thermodynamic properties of 2,2,4,4-TMP to gain insights into its molecular interactions and energy behavior [].
- Environmental impact: Studies have examined the potential environmental impact of 2,2,4,4-TMP, including its biodegradability and toxicity in aquatic environments []. However, more research is needed in this area.
2,2,4,4-Tetramethylpentane is a branched-chain alkane with the molecular formula . It is characterized by a unique structure where four methyl groups are attached to a pentane backbone. The condensed structural formula for 2,2,4,4-tetramethylpentane is represented as CH₃-C(CH₃)₂-CH₂-CH(CH₃)₂-CH₃. This compound is notable for its high degree of branching, which contributes to its physical properties such as low boiling point and high flammability .
The chemical behavior of 2,2,4,4-tetramethylpentane includes various reactions typical of alkanes. One significant reaction is monochlorination, which can yield multiple products due to the presence of several equivalent hydrogen atoms. For instance, the monochlorination of this compound results in products such as 3-chloro-2,2,4,4-tetramethylpentane and 1-chloro-2,2,4,4-tetramethylpentane in varying percentages (30% and 70%, respectively) depending on the reaction conditions .
Additionally, it can undergo oxidation reactions to form alcohols or ketones under specific conditions. The compound's resistance to reactions such as dehydrohalogenation or elimination reactions is attributed to its stable branched structure .
Synthesis of 2,2,4,4-tetramethylpentane can be achieved through several methods:
- Alkylation: This method involves the alkylation of isobutane with a suitable alkyl halide under strong acid catalysis.
- Hydrocarbon Cracking: Fractional distillation and cracking of larger hydrocarbons can yield this compound as a byproduct.
- Grignard Reaction: Reacting appropriate Grignard reagents with carbonyl compounds can also synthesize branched alkanes like 2,2,4,4-tetramethylpentane .
2,2,4,4-Tetramethylpentane finds applications primarily in:
- Solvent Use: Due to its non-polar nature and stability under various conditions.
- Fuel Additives: It can enhance the octane rating when blended with gasoline.
- Chemical Intermediates: Utilized in the synthesis of other organic compounds in laboratory settings .
Several compounds share structural similarities with 2,2,4,4-tetramethylpentane. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| 2-Methylhexane | C₇H₁₆ | Linear structure; lower branching than 2,2,4,4-tetramethylpentane. |
| 3-Methylhexane | C₇H₁₆ | Different branching position; similar physical properties but distinct reactivity. |
| Neopentane | C₅H₁₂ | Highly branched; has different boiling point and reactivity profile compared to 2,2,4,4-tetramethylpentane. |
| 2-Ethylhexane | C₈H₁₈ | Longer chain; exhibits different combustion properties and applications. |
The uniqueness of 2,2,4,4-tetramethylpentane lies in its specific arrangement of methyl groups which contributes to its distinctive chemical properties and applications compared to these similar compounds .
XLogP3
Boiling Point
Melting Point
UNII
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Flammable;Health Hazard








